2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is fused with various functional groups, making it a versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method is the reaction of 2-aminobenzimidazole with ethyl 4,4,4-trifluorobut-2-inoate under reflux in pyridine . This method allows for the regioselective synthesis of the desired compound with high yield and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium metabisulphite.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group.
Common Reagents and Conditions
Oxidation: Sodium metabisulphite in a mixture of solvents under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antiviral and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Butyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenylamino group enhances its ability to interact with biological targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C23H22N4 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-anilino-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C23H22N4/c1-3-4-12-18-16(2)19(15-24)23-26-20-13-8-9-14-21(20)27(23)22(18)25-17-10-6-5-7-11-17/h5-11,13-14,25H,3-4,12H2,1-2H3 |
InChI Key |
FSRMVGCGECPSGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=CC=C4 |
Origin of Product |
United States |
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